molecular formula C8H16OS B14504930 O-(3,3-Dimethylbutyl) ethanethioate CAS No. 64001-00-9

O-(3,3-Dimethylbutyl) ethanethioate

Cat. No.: B14504930
CAS No.: 64001-00-9
M. Wt: 160.28 g/mol
InChI Key: NFNROASBNVSLQZ-UHFFFAOYSA-N
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Description

O-(3,3-Dimethylbutyl) ethanethioate is an organic compound with the molecular formula C8H16OS It is an ester derived from ethanethioic acid and 3,3-dimethylbutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,3-Dimethylbutyl) ethanethioate typically involves the esterification of ethanethioic acid with 3,3-dimethylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

O-(3,3-Dimethylbutyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

O-(3,3-Dimethylbutyl) ethanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which O-(3,3-Dimethylbutyl) ethanethioate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release ethanethioic acid and 3,3-dimethylbutanol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    O-(3,3-Dimethylbutyl) ethanethioate: C8H16OS

    S-(3,3-Dimethylbutyl) ethanethioate: C8H16OS

    3,3-Dimethylbutanoic acid: C6H12O2

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

64001-00-9

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

O-(3,3-dimethylbutyl) ethanethioate

InChI

InChI=1S/C8H16OS/c1-7(10)9-6-5-8(2,3)4/h5-6H2,1-4H3

InChI Key

NFNROASBNVSLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)OCCC(C)(C)C

Origin of Product

United States

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